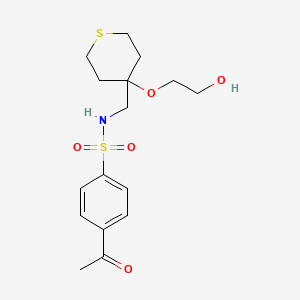

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide

Description

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group, a tetrahydrothiopyran ring, and an acetyl group

Properties

IUPAC Name |

4-acetyl-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5S2/c1-13(19)14-2-4-15(5-3-14)24(20,21)17-12-16(22-9-8-18)6-10-23-11-7-16/h2-5,17-18H,6-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWMCZGJVMUWOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCSCC2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide typically involves multiple steps:

Formation of the Tetrahydrothiopyran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrothiopyran ring.

Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group is introduced via an etherification reaction.

Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride.

Acetylation: The final step involves the acetylation of the amine group to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Sulfonamide Group Reactions

The sulfonamide group participates in acid-base and nucleophilic substitution reactions. Key findings:

Mechanistic Insight :

The sulfonamide’s nitrogen exhibits moderate nucleophilicity, enabling alkylation in polar aprotic solvents (e.g., DMF) . Hydrolysis under acidic conditions follows a two-step protonation-nucleophilic attack pathway .

Acetyl Group Reactivity

The acetyl group undergoes typical ketone transformations:

Key Limitation : Steric hindrance from the tetrahydrothiopyran ring may slow reaction kinetics in bulkier reagents.

Hydroxyethoxy-Tetrahydrothiopyran Ring Modifications

The tetrahydrothiopyran ring with a 2-hydroxyethoxy substituent is susceptible to:

Structural Impact :

Oxidation of the thiopyran sulfur to sulfone (–SO₂–) increases ring rigidity, altering conformational dynamics .

Cross-Reactivity and Multistep Transformations

-

Tandem Alkylation-Acylation : Sequential treatment with methyl iodide (N-alkylation) and acetyl chloride yields N-methyl-acetylated derivatives .

-

Ring-Opening Polymerization : Under basic conditions, the thiopyran ring opens to form polythioether intermediates .

Stability and Degradation Pathways

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and acetophenone derivatives.

-

Photodegradation : UV exposure induces homolytic cleavage of the sulfonamide S–N bond, forming radicals detectable via ESR .

Biological Relevance

Scientific Research Applications

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting sulfonamide-sensitive enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The hydroxyethoxy and acetyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

- 4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)thiophene-3-carboxamide

- Cyclohexanol, 4-[(tetrahydro-2H-thiopyran-4-yl)amino]-

Uniqueness

4-acetyl-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonamide group distinguishes it from other similar compounds, providing unique interactions with biological targets.

Biological Activity

Chemical Structure and Properties

The compound is a sulfonamide derivative featuring a tetrahydrothiopyran moiety. The general structure can be described as follows:

- Molecular Formula : C₁₅H₁₉N₃O₃S

- Molecular Weight : Approximately 325.39 g/mol

- Functional Groups : Contains an acetamide, sulfonamide, and a tetrahydrothiopyran ring.

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties, primarily through the inhibition of bacterial folic acid synthesis. Compounds similar to the one have shown varying degrees of efficacy against a range of bacteria, including both Gram-positive and Gram-negative strains.

Antitumor Activity

Research on related benzenesulfonamide derivatives has indicated potential antitumor activity. For instance, certain sulfonamide compounds have demonstrated IC50 values that suggest they can effectively inhibit tumor cell proliferation. A study reported that some sulfonamide derivatives exhibited IC50 values lower than 25 µg/mL against various cancer cell lines, indicating significant cytotoxicity compared to standard chemotherapeutics such as Doxorubicin .

The biological activity of sulfonamides often involves the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This mechanism can also extend to mammalian cells under certain conditions, leading to apoptosis in rapidly dividing cells.

Case Studies

- Antitumor Efficacy : A study evaluated a series of benzenesulfonamide derivatives, including those with tetrahydrothiopyran structures. The compounds were tested against human cancer cell lines, revealing promising results with some derivatives showing higher potency than conventional chemotherapeutics .

- Antimicrobial Properties : Another investigation focused on the antibacterial effects of sulfonamide derivatives against resistant bacterial strains. The results indicated that modifications in the side chains could enhance activity, suggesting that similar modifications in the compound under discussion may yield beneficial effects .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.